N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by the presence of two 3,4-dimethylphenyl groups, a morpholino group, and a triazine core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Substitution Reactions: The 3,4-dimethylphenyl groups are introduced through nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by the dimethylphenyl groups.
Morpholino Group Addition: The morpholino group is added through a similar substitution reaction, replacing one of the remaining chlorine atoms on the triazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizing continuous flow reactors to maintain a steady production rate and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine core or the substituent groups.
Substitution: The compound can undergo further substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine amines.
Scientific Research Applications
N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2,N4-dibutyl-6-chloro-N2,N4-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
- 6-chloro-N2,N4-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This differentiates it from other triazine derivatives and makes it valuable for specific research applications.
Properties
IUPAC Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.2ClH/c1-15-5-7-19(13-17(15)3)24-21-26-22(25-20-8-6-16(2)18(4)14-20)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZRETAAOYQSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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